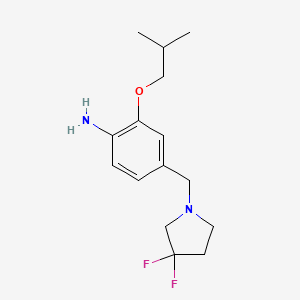
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyrrolidine moiety attached to a phenylamine structure, which is further substituted with an isobutoxy group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and pharmacology.
准备方法
The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Difluoropyrrolidine Moiety: This step involves the preparation of 3,3-difluoropyrrolidine through a series of fluorination reactions.
Attachment to Phenylamine: The difluoropyrrolidine is then coupled with a phenylamine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Isobutoxy Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
化学反应分析
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluoropyrrolidine moiety, where nucleophiles such as thiols or amines replace the fluorine atoms.
Hydrolysis: The ether linkage in the isobutoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phenol derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and various solvents like dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
作用机制
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine involves its interaction with specific molecular targets and pathways. One of the primary targets is dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose metabolism. The compound inhibits DPP4 activity, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). This results in improved glycemic control and potential therapeutic benefits for patients with type II diabetes .
相似化合物的比较
4-(3,3-Difluoropyrrolidin-1-ylmethyl)-2-isobutoxyphenylamine can be compared with other similar compounds, such as:
Sitagliptin: Another DPP4 inhibitor used in the treatment of type II diabetes. While both compounds inhibit DPP4, this compound may have different pharmacokinetic properties and potency.
Vildagliptin: Similar to sitagliptin, vildagliptin is a DPP4 inhibitor with a different chemical structure. The presence of the difluoropyrrolidine moiety in this compound distinguishes it from vildagliptin.
Saxagliptin: Another DPP4 inhibitor with a unique structure. The comparison highlights the structural diversity among DPP4 inhibitors and the potential for different therapeutic effects and side profiles.
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and advantages over other similar compounds.
属性
IUPAC Name |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-(2-methylpropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O/c1-11(2)9-20-14-7-12(3-4-13(14)18)8-19-6-5-15(16,17)10-19/h3-4,7,11H,5-6,8-10,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIVTRCYBVRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)CN2CCC(C2)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














